molecular formula C8H13NO B1625964 1-methyl-3-prop-2-enylpyrrolidin-2-one CAS No. 40296-20-6

1-methyl-3-prop-2-enylpyrrolidin-2-one

Cat. No.: B1625964
CAS No.: 40296-20-6
M. Wt: 139.19 g/mol
InChI Key: IIFVQODKONTZGC-UHFFFAOYSA-N
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Description

1-Methyl-3-prop-2-enylpyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidin-2-ones. The pyrrolidin-2-one scaffold is a saturated, five-membered lactam that is of significant interest in medicinal chemistry and drug discovery . Unlike flat aromatic structures, the non-planar, three-dimensional nature of the pyrrolidine ring allows for a greater exploration of pharmacophore space and can positively influence the solubility and other key physicochemical parameters of drug candidates . This scaffold is a privileged structure found in numerous biologically active molecules and natural products. As a derivative of this scaffold, this compound serves as a versatile building block for the synthesis of novel compounds. The presence of the prop-2-enyl (allyl) group provides a reactive handle for further chemical modifications, such as cross-coupling or cyclization reactions, enabling researchers to generate diverse molecular libraries . Compounds based on the pyrrolidin-2-one structure have been investigated for a wide range of biological activities, and this specific analog can be utilized in the design and development of potential pharmaceutical agents . This product is intended for research applications only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-prop-2-enylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-4-7-5-6-9(2)8(7)10/h3,7H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFVQODKONTZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517785
Record name 1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40296-20-6
Record name 1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 3 Prop 2 Enylpyrrolidin 2 One and Analogues

Reactivity of the Pyrrolidinone Lactam Moiety

The pyrrolidinone ring, being a cyclic amide, possesses a carbonyl group that is susceptible to nucleophilic attack, as well as an N-C(O) bond that can be cleaved under certain conditions. The N-methyl substituent influences the reactivity of the lactam, primarily by preventing N-H acidity-related reactions but also by sterically and electronically affecting the carbonyl group.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution at the lactam carbonyl of 1-methyl-3-prop-2-enylpyrrolidin-2-one is a plausible, albeit challenging, transformation. harvard.edu This type of reaction involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. harvard.edunih.gov However, in the case of a lactam, the leaving group would be an amino group within the ring, which is generally a poor leaving group. nih.gov Consequently, these reactions typically require harsh conditions or activation of the carbonyl group.

The general mechanism proceeds through a two-step addition-elimination pathway. nih.gov Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. nih.gov Under acidic conditions, the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by weaker nucleophiles. rsc.org

Illustrative Nucleophilic Acyl Substitution Reactions:

NucleophileReagents/ConditionsExpected ProductNotes
Hydroxide (OH⁻)NaOH (aq), Heat4-(methylamino)hept-6-enoic acidRing-opening via hydrolysis.
Alkoxide (RO⁻)NaOR, ROH, HeatEster of 4-(methylamino)hept-6-enoic acidRing-opening via alcoholysis.
Grignard Reagent (R'MgX)R'MgX, Et₂O, then H₃O⁺Ring-opened ketone or tertiary alcoholThe reaction is complex and can lead to multiple products.

This table presents representative examples based on general amide reactivity; specific experimental data for this compound may vary.

Ring-Opening and Ring-Closing Transformations

The lactam ring of this compound can be opened through hydrolysis or other nucleophilic attacks, as mentioned above. Another significant ring-opening process is ring-opening polymerization (ROP). While the N-methyl group can hinder certain catalytic processes, organocatalysts and metal-based catalysts have been developed for the ROP of N-substituted lactams. unisa.itresearchgate.net This process is of interest for the synthesis of functional polyamides. The polymerization can be initiated by various species that attack the carbonyl group, leading to the propagation of the polymer chain. researchgate.netnih.govnih.gov

Conversely, the allyl side chain provides a handle for intramolecular ring-closing reactions. For instance, intramolecular cyclization could be envisioned under radical or transition-metal-catalyzed conditions to form bicyclic structures, although specific examples for this exact substrate are not readily found in the literature. More common are ring-closing metathesis reactions involving the allyl group, which are discussed in a later section.

Transformations Involving the Prop-2-enyl Side Chain

The prop-2-enyl (allyl) group is a versatile functional handle that allows for a wide array of chemical modifications, largely independent of the lactam ring's reactivity under many conditions.

Olefin Metathesis Reactions

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. harvard.edunih.gov For this compound, both ring-closing metathesis (RCM) and cross-metathesis (CM) are highly relevant transformations. These reactions are typically catalyzed by well-defined ruthenium-based catalysts, such as Grubbs' first, second, and third-generation catalysts, as well as Hoveyda-Grubbs catalysts. harvard.edunih.govmdpi.com

Ring-Closing Metathesis (RCM): If a second alkene functionality is introduced into the molecule (e.g., at the N-methyl position or as a substituent on the allyl group), RCM can be employed to construct a bicyclic system. The reaction is driven by the formation of a stable cyclic alkene and the release of a small volatile olefin like ethylene (B1197577). rsc.org

Cross-Metathesis (CM): This intermolecular reaction involves the exchange of alkylidene fragments between this compound and another olefin. This allows for the elongation or functionalization of the side chain. The selectivity of CM can be influenced by the nature of the coupling partner and the catalyst used. rsc.orgsci-hub.se

Illustrative Olefin Metathesis Reactions:

Reaction TypeCoupling PartnerCatalyst (Example)Expected Product
Cross-MetathesisStyreneGrubbs II1-methyl-3-(4-phenylbut-2-enyl)pyrrolidin-2-one
Cross-MetathesisAcrylonitrileHoveyda-Grubbs II4-(1-methyl-2-oxopyrrolidin-3-yl)but-2-enenitrile
Ring-Closing MetathesisN-allyl-1-methyl-3-allyl-pyrrolidin-2-oneGrubbs IBicyclic pyrrolidinone derivative

This table provides representative examples; product distribution and yields depend on specific reaction conditions and catalyst choice.

Electrophilic Additions to the Alkene

The electron-rich double bond of the prop-2-enyl side chain readily undergoes electrophilic addition reactions. libretexts.orgpressbooks.pub These reactions proceed through the formation of a carbocation intermediate, and the regioselectivity is often governed by Markovnikov's rule, which states that the electrophile (e.g., H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond is expected to yield the Markovnikov product, where the halogen atom is attached to the more substituted carbon of the original double bond. libretexts.org

Hydration: The addition of water can be achieved through different methods to yield either the Markovnikov or anti-Markovnikov alcohol.

Oxymercuration-Demercuration: This two-step process, using mercury(II) acetate (B1210297) followed by sodium borohydride, typically yields the Markovnikov alcohol (addition of -OH to the more substituted carbon) without carbocation rearrangements. nih.govresearchgate.net

Hydroboration-Oxidation: This reaction, using borane (B79455) followed by oxidation with hydrogen peroxide, results in the anti-Markovnikov alcohol (addition of -OH to the less substituted carbon) with syn-stereochemistry. nih.gov

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) results in the formation of a dihalogenated product. The reaction proceeds through a cyclic halonium ion intermediate.

Illustrative Electrophilic Addition Reactions:

ReactionReagentsExpected Major ProductRegioselectivity
HydrobrominationHBr1-methyl-3-(2-bromopropyl)pyrrolidin-2-oneMarkovnikov
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O 2. NaBH₄1-methyl-3-(2-hydroxypropyl)pyrrolidin-2-oneMarkovnikov
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH1-methyl-3-(3-hydroxypropyl)pyrrolidin-2-oneAnti-Markovnikov
BrominationBr₂1-methyl-3-(2,3-dibromopropyl)pyrrolidin-2-oneN/A

This table illustrates the expected regiochemical outcomes of common electrophilic addition reactions.

Radical Reactions Involving the Allylic System

The prop-2-enyl (allyl) group in this compound is a key site for radical reactivity. Radical cyclizations, in particular, are powerful methods for constructing new ring systems. mdpi.com These reactions typically involve the intramolecular addition of a carbon-centered radical to the double bond of the allyl group. mdpi.com

Research on analogous N-allylpyrrolidinone systems demonstrates that radical precursors can be generated at various positions on the pyrrolidinone scaffold. For instance, radicals generated on the pyrrolidine (B122466) ring can undergo 5-exo-trig cyclizations to form bicyclic products. The stereoselectivity of these cyclizations is often influenced by the nature of protecting groups on the nitrogen atom. diva-portal.org In the case of unprotected β-aminoalkyl phenyl selenides, radical cyclization tends to favor the formation of trans-2,4-disubstituted pyrrolidines. diva-portal.org Conversely, the use of a diphenylphosphinoyl protecting group on the nitrogen leads to a high selectivity for the corresponding cis-2,4-disubstituted pyrrolidines. diva-portal.org

Table 1: Diastereoselectivity in Radical Cyclization of N-Protected and Unprotected β-Aminoalkyl Phenyl Selenides (Analogous Systems)

Protection Method Substituent Yield (%) cis/trans Ratio
Unprotected 2-methylpropyl 75 1 / 4
Unprotected hexyl 72 1 / 4
Unprotected benzyl - 1 / 10
Unprotected phenoxymethyl - 1 / 20
N-Diphenylphosphinoyl 2-methylpropyl 61 18 / 1
N-Diphenylphosphinoyl hexyl 88 20 / 1
N-Diphenylphosphinoyl benzyl 59 10 / 1

Data adapted from studies on analogous pyrrolidine systems. diva-portal.org

Reactivity at the N-Methyl Position

The N-methyl group of this compound exhibits its own characteristic reactivity. Studies on the parent compound, N-methyl-2-pyrrolidone (NMP), show that this site can be involved in oxidation reactions. For example, the reaction of NMP with hydroxyl radicals primarily proceeds via C-H abstraction from the alkyl groups, including the N-methyl group. researchgate.net This contrasts with predictions from structure-activity relationships that would suggest a higher likelihood of N-H abstraction in related secondary amines. researchgate.net

Mechanistic Pathways in Pyrrolidinone Reactions

The reactions of this compound and its analogues can proceed through various mechanistic pathways, the nature of which depends on the reactants and reaction conditions.

Radical mechanisms are central to many transformations of pyrrolidinone derivatives, particularly in the synthesis of complex heterocyclic structures. rsc.orgrsc.org These mechanisms typically involve the generation of a radical species, which then undergoes a series of steps, such as intramolecular cyclization, to form the final product. mdpi.comrsc.org For example, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions have been developed for the synthesis of functionalized 2-pyrrolidinones. rsc.orgrsc.org These reactions proceed under transition-metal-free conditions and demonstrate broad substrate scope and high efficiency. rsc.orgrsc.org The process often involves the formation of a Breslow intermediate, which can be oxidized via single electron transfer (SET) steps to generate the key radical intermediates. rsc.org

Chemical reactions can be broadly categorized into concerted and stepwise mechanisms. psiberg.com A concerted reaction occurs in a single step where all bond-breaking and bond-forming events happen simultaneously, passing through a single transition state. psiberg.comquora.com In contrast, a stepwise reaction involves multiple, distinct steps with the formation of one or more intermediates. psiberg.comquora.com

The distinction between these pathways is crucial in understanding the outcomes of reactions like cycloadditions. While many cycloadditions are concerted, some, particularly those involving strained or electronically unique systems, may proceed through a stepwise, diradical mechanism. nih.govresearchgate.net Computational studies on dehydro-Diels-Alder reactions have shown that while a concerted pathway is often energetically favored, the energy difference between the concerted and stepwise routes can be small, suggesting that competing mechanisms are possible. nih.govresearchgate.net For instance, in the cycloaddition of enynes, the concerted pathway is favored by 5.2-6.6 kcal/mol, but this difference diminishes to 0.5-2 kcal/mol for diynes, making a stepwise mechanism more competitive. nih.gov

Table 2: Comparison of Concerted and Stepwise Reaction Mechanisms

Feature Concerted Reaction Stepwise Reaction
Number of Steps One Multiple
Intermediates None One or more
Transition States One Multiple
Example SN2 Reaction SN1 Reaction

Information sourced from general organic chemistry principles. psiberg.comquora.com

Electron transfer is a fundamental step in many reactions involving pyrrolidinone analogues. diva-portal.org Single electron transfer (SET) is a key process in the initiation of certain radical reactions. rsc.org In the context of antioxidant properties of phenol-containing pyrrolidones, the ability to donate an electron is a primary measure of their antioxidant capacity and is often evaluated through electrochemical methods like cyclic voltammetry. acs.org

The formation of azomethine ylides from lactams can also be initiated by processes that can be formally described as involving electron shifts, such as the iridium-catalyzed reductive generation from tertiary amides and lactams. acs.org These processes, while not always explicitly single electron transfers, involve changes in the electronic distribution within the molecule to facilitate the formation of reactive intermediates.

Computational and Theoretical Studies on 1 Methyl 3 Prop 2 Enylpyrrolidin 2 One

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational preferences of molecules like 1-methyl-3-prop-2-enylpyrrolidin-2-one. For the pyrrolidinone ring, a five-membered lactam, a non-planar, puckered conformation is expected to be the most stable. The pyrrolidine (B122466) ring is known to adopt two primary puckered forms: the "envelope" and "twist" conformations. nih.gov The specific conformation of this compound would be influenced by the steric and electronic effects of its substituents—the N-methyl group and the C3-allyl group.

The N-methyl group introduces a degree of steric hindrance and influences the local electronic environment of the amide bond. The allyl group at the C3 position is particularly significant for conformational analysis due to its flexibility and the potential for various spatial orientations relative to the ring. Computational conformational searches would identify multiple low-energy conformers. researchgate.net The relative energies of these conformers, calculated with a high level of theory, would determine their population distribution at a given temperature according to the Boltzmann distribution.

Key structural parameters such as bond lengths, bond angles, and dihedral angles would be optimized for the lowest energy conformer. For instance, the amide C-N bond within the lactam ring is expected to have partial double bond character, a feature that can be quantified through computational analysis. acs.org The orientation of the allyl group's double bond with respect to the pyrrolidinone ring would also be a critical aspect of the conformational analysis.

Table 1: Illustrative Calculated Structural Parameters for the Lowest Energy Conformer of this compound (Hypothetical Data)

ParameterValue
C=O Bond Length (Å)1.23
N-C (amide) Bond Length (Å)1.35
Ring Puckering Angle (°)25
N-CH₃ Bond Length (Å)1.46
C3-C(allyl) Bond Length (Å)1.52

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest would be the alkylation at the α-carbon (C3), which is a common transformation for lactams. researchgate.net The reaction typically proceeds via the formation of an enolate intermediate under basic conditions. clockss.orgmasterorganicchemistry.com

DFT calculations can be used to model the entire reaction pathway, from reactants to products, through the identification of transition states and intermediates. nih.gov The formation of the lithium enolate of this compound, for example, can be studied to understand its stability and reactivity. clockss.org The subsequent reaction of this enolate with an electrophile would be modeled to determine the stereoselectivity of the alkylation, which is often influenced by the existing substituent at the C3 position.

Furthermore, cycloaddition reactions involving the allyl group could be investigated. For instance, a [3+2] cycloaddition reaction could be modeled to understand the regioselectivity and stereoselectivity of the process. acs.org Computational modeling would provide insights into whether the reaction proceeds through a concerted or a stepwise mechanism by analyzing the nature of the calculated transition states. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry allows for the accurate prediction of spectroscopic parameters, which can aid in the characterization of novel compounds.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov These calculations provide theoretical spectra that can be compared with experimental data for structure verification. thieme-connect.com The chemical shifts are highly sensitive to the molecular geometry, making them a good tool for conformational analysis. researchgate.net Relativistic effects may need to be considered for high accuracy, especially when heavy atoms are present in the molecular system. researchgate.netrsc.org

IR Spectroscopy: The vibrational frequencies of this compound can be computed to predict its infrared (IR) spectrum. These calculations identify the characteristic vibrational modes of the molecule, such as the C=O stretch of the lactam, the C-N stretching frequency, and the vibrations associated with the allyl group. mdpi.com Calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. nih.gov

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Hypothetical Data)

SpectroscopyParameterPredicted Value
¹³C NMRC=O Chemical Shift (ppm)175
¹H NMRN-CH₃ Chemical Shift (ppm)2.8
IRC=O Stretching Frequency (cm⁻¹)1690
IRC=C (allyl) Stretching Frequency (cm⁻¹)1645

Energy Landscape and Transition State Analysis

The energy landscape of a chemical reaction provides a comprehensive picture of its kinetics and thermodynamics. nih.gov For a reaction involving this compound, such as its synthesis or subsequent functionalization, computational methods can map out the potential energy surface. This involves locating all relevant stationary points, including reactants, products, intermediates, and transition states. nih.gov

Transition state theory is central to this analysis. By calculating the structure and energy of the transition state, the activation energy (energy barrier) of a reaction can be determined. acs.org This allows for the prediction of reaction rates and the understanding of how different factors, such as substituents or catalysts, influence reactivity. For example, in the alkylation of the lactam, the energy barrier for the reaction of the enolate with an electrophile would be a key determinant of the reaction's feasibility.

Furthermore, the analysis of the energy landscape can reveal the presence of competing reaction pathways. acs.org By comparing the activation energies of different pathways, the selectivity of a reaction can be predicted. For instance, in reactions involving the allyl group, the energy landscape could indicate whether a cycloaddition or another type of reaction is more favorable.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound impact on its mechanism and outcome. rsc.org Computational chemistry can account for solvent effects using either implicit or explicit solvent models. fiveable.mewikipedia.org

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. acs.orgwikipedia.org This approach is computationally efficient and is often used to calculate the solvation free energies of reactants, products, and transition states. nih.gov By comparing the energy profiles of a reaction in the gas phase and in different solvents, the stabilizing or destabilizing effect of the solvent on various species along the reaction pathway can be assessed.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. researchgate.net This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. rsc.org While computationally more demanding, explicit solvent models can provide a more detailed and accurate picture of the role of the solvent, particularly when solvent molecules are directly involved in the reaction mechanism. researchgate.net For reactions of this compound, modeling with explicit solvent molecules could reveal specific interactions with the lactam carbonyl group that might influence reactivity.

The choice between implicit and explicit models depends on the specific system and the level of detail required. researchgate.net Hybrid models that combine both approaches are also used to balance accuracy and computational cost. wikipedia.org

Strategic Applications of 1 Methyl 3 Prop 2 Enylpyrrolidin 2 One in Advanced Organic Synthesis

Use as a Building Block in Complex Heterocyclic Synthesis

The pyrrolidine (B122466) ring is a privileged scaffold in drug discovery and natural product synthesis. google.comnih.govchemicalbook.comnih.gov Synthetic strategies often rely on functionalized pyrrolidines that can be elaborated into more complex structures.

Precursor for Natural Product Synthesis (e.g., Alkaloids)

There is no direct evidence in the reviewed literature of 1-methyl-3-prop-2-enylpyrrolidin-2-one being used as a precursor for the synthesis of alkaloids. The biosynthesis and chemical synthesis of tropane (B1204802) alkaloids, for instance, involve different pyrrolidine intermediates, such as 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. nih.govnih.gov While the allyl group at the C3 position of the target compound offers a handle for further chemical modification, its specific application in the total synthesis of any known alkaloid is not documented.

Intermediate in the Construction of Pyrrolidine-Containing Scaffolds

The construction of diverse pyrrolidine-containing scaffolds is a significant area of organic synthesis, often employing methods like 1,3-dipolar cycloadditions. researchgate.net The structure of This compound , featuring a lactam and an allyl group, theoretically allows for various transformations. The allyl group could be subjected to reactions like ozonolysis, dihydroxylation, or cross-metathesis to introduce new functionalities and build more complex molecular architectures. However, specific examples of its use as a key intermediate for creating such scaffolds are not reported in the available scientific literature.

Role in the Synthesis of Bioactive Molecule Analogs (Focus on synthetic methodology)

The synthesis of analogs of bioactive molecules is crucial for developing new therapeutics with improved properties. Pyrrolidin-2-one derivatives, in general, are found in a range of pharmacologically active compounds. wikipedia.org

Allylamine (B125299) Scaffold Construction

The allylamine moiety is an important pharmacophore. While This compound contains an allyl group, its direct conversion or use in constructing more complex allylamine scaffolds is not described. Synthetic routes to other functionalized allylamines, such as those used in premafloxacin, start from different precursors. organic-chemistry.org

Development of Chiral Auxiliaries and Ligands Utilizing the Pyrrolidinone Framework

Chiral auxiliaries are critical tools in asymmetric synthesis, temporarily attached to a substrate to direct the stereochemical outcome of a reaction. chemicalbook.comchemicalbook.com Pyrrolidine-based structures, notably those derived from proline, are among the most successful chiral auxiliaries. The pyrrolidinone framework of the target compound, if prepared in an enantiomerically pure form, could potentially serve as a chiral auxiliary. The stereocenter at C3 could influence reactions at the allyl group or other parts of the molecule. Despite this potential, there are no studies reporting the design, synthesis, or application of This compound as a chiral auxiliary or ligand in asymmetric catalysis. The field is dominated by other well-established pyrrolidine derivatives and oxazolidinones. wikipedia.orgchemicalbook.com

Applications in Polymer Chemistry (e.g., as monomers or modifiers)

N-Vinylpyrrolidinone (NVP) is a well-known monomer used to produce polyvinylpyrrolidone (B124986) (PVP), a versatile polymer with numerous applications. The structural similarity might suggest a potential role for This compound in polymer chemistry. The allyl group could theoretically participate in polymerization reactions. However, a review of the literature on polymer science does not indicate that this specific compound has been used as a monomer, co-monomer, or polymer modifier.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Sustainable Pyrrolidinone Synthesis

The development of sustainable synthetic routes to pyrrolidinones is a primary focus of current research. A significant area of investigation is the use of earth-abundant metal catalysts and organocatalysts to replace traditional stoichiometric reagents, which often generate significant chemical waste. For instance, the use of iron or copper catalysts in cyclization reactions to form the pyrrolidinone ring is a promising alternative to methods that rely on less sustainable reagents.

Furthermore, research is being directed towards the development of catalytic systems that can utilize renewable feedstocks. The conversion of biomass-derived platform molecules into pyrrolidinone precursors is a key strategy in this endeavor. The catalytic amination and subsequent cyclization of dicarboxylic acids or their derivatives, obtained from biorenewable sources, represents a more environmentally benign approach to the synthesis of the pyrrolidinone core.

A comparative look at catalytic approaches is presented in the table below:

Catalyst TypePrecursorsKey Advantages
Homogeneous Catalysis Alkenes, AminesHigh selectivity and activity
Heterogeneous Catalysis Dicarboxylic acids, Amino acidsCatalyst recyclability, process intensification
Biocatalysis Sugars, Fatty acidsHigh enantioselectivity, mild reaction conditions

Development of Highly Stereoselective Transformations

The stereochemistry of substituents on the pyrrolidinone ring plays a crucial role in determining the biological activity and material properties of these compounds. Consequently, the development of highly stereoselective transformations is a critical area of future research. For a molecule such as 1-methyl-3-prop-2-enylpyrrolidin-2-one, the stereocenter at the 3-position is of particular interest.

Current research is focused on asymmetric catalysis to control the stereochemical outcome of reactions that form or functionalize the pyrrolidinone ring. This includes the use of chiral catalysts for enantioselective alkylation, aldol (B89426) reactions, and Michael additions. The development of new chiral ligands and organocatalysts that can induce high levels of stereocontrol in these transformations is an active area of investigation.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of pyrrolidinone synthesis with flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, reduced reaction times, and improved safety profiles, particularly for highly exothermic or hazardous reactions.

Automated synthesis platforms, which combine robotics with flow chemistry, can be used to rapidly synthesize and screen libraries of pyrrolidinone derivatives for desired properties. This high-throughput approach is particularly valuable in drug discovery and materials science for the identification of lead compounds with optimized activity or performance.

ParameterBatch ChemistryFlow Chemistry
Reaction Scale Milligram to kilogramMicrogram to ton
Heat Transfer PoorExcellent
Safety Lower for hazardous reactionsHigher for hazardous reactions
Process Control LimitedPrecise

Advanced Spectroscopic Characterization Techniques for Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in pyrrolidinone synthesis is essential for the development of more efficient and selective catalysts. Advanced spectroscopic techniques are being increasingly employed to gain real-time insights into these complex chemical transformations.

In-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can be used to monitor the concentrations of reactants, intermediates, and products as a function of time. This data provides a detailed picture of the reaction kinetics and can help to elucidate the structure of transient intermediates and transition states. Such mechanistic understanding is invaluable for the rational design of improved catalytic systems.

Design of Next-Generation Pyrrolidinone Scaffolds with Tunable Reactivity

Future research will also focus on the design of novel pyrrolidinone scaffolds with tailored reactivity and functionality. For this compound, the prop-2-enyl group at the 3-position serves as a versatile chemical handle for further functionalization.

Strategies for diversification include the selective transformation of the alkene moiety through reactions such as metathesis, hydroformylation, or epoxidation. This allows for the introduction of a wide range of functional groups, leading to the creation of new pyrrolidinone derivatives with diverse chemical and physical properties. The development of orthogonal protection and deprotection strategies will be crucial for the selective modification of these complex molecules.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols when handling 1-methyl-3-prop-2-enylpyrrolidin-2-one in laboratory settings?

  • Methodological Answer : Follow strict personal protective equipment (PPE) protocols, including gloves, lab coats, and eye protection. Ensure adequate ventilation or use fume hoods during synthesis or handling. In case of inhalation or skin contact, immediately move to fresh air, wash affected areas with soap and water, and consult a physician . Document all safety training and ensure compliance with institutional guidelines for hazardous chemical management .

Q. What spectroscopic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretch near 1680–1720 cm1^{-1}) .
  • Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns with UV detection .

Q. What are the critical parameters to consider during the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer : Optimize reaction temperature (typically 80–120°C for cyclization), solvent choice (e.g., DMF or THF for polar aprotic conditions), and catalyst selection (e.g., palladium for cross-coupling steps). Purify via recrystallization or column chromatography, monitoring by TLC. Control moisture to prevent side reactions .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for determining the molecular structure of this compound?

  • Methodological Answer :

  • Data Collection : Use a high-resolution diffractometer (Mo-Kα or Cu-Kα radiation) at low temperature (e.g., 100 K) to minimize thermal motion .
  • Structure Solution : Apply direct methods via SHELXT for phase determination .
  • Refinement : Refine anisotropic displacement parameters and hydrogen positions using SHELXL . Validate geometry with PLATON to detect outliers in bond lengths/angles .
  • Visualization : Generate ORTEP diagrams using ORTEP-3 to illustrate thermal ellipsoids and molecular geometry .

Q. What methodologies are employed to analyze hydrogen bonding patterns in the crystal lattice of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D(a)\text{D}(a), R22(8)\text{R}_2^2(8)) to identify supramolecular motifs using TOPOS software .
  • Energy Frameworks : Calculate interaction energies (e.g., Coulombic, dispersion) with CrystalExplorer to quantify stabilizing forces .
  • SHELXL Commands : Use HTAB to generate hydrogen-bond tables and PLATON for void analysis .

Q. How should researchers address discrepancies in crystallographic data during the refinement of this compound structures?

  • Methodological Answer :

  • Twinning Detection : Apply the Flack parameter and Hooft statistics in SHELXL to identify twinning. Use TWIN and BASF commands for refinement .
  • Disorder Modeling : Split atoms into multiple positions with occupancy refinement. Apply SIMU and DELU restraints to stabilize anisotropic displacement .
  • Validation Tools : Cross-check with CheckCIF to resolve alerts related to symmetry or missing electron density .

Q. What computational approaches complement experimental data in elucidating the conformational dynamics of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level using Gaussian or ORCA . Compare calculated IR/NMR spectra with experimental data .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water or DMSO) with GROMACS to study flexibility of the allyl side chain .
  • Docking Studies : Use AutoDock Vina to predict binding interactions with biological targets (e.g., enzymes) based on electron density maps .

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1-methyl-3-prop-2-enylpyrrolidin-2-one
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1-methyl-3-prop-2-enylpyrrolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.